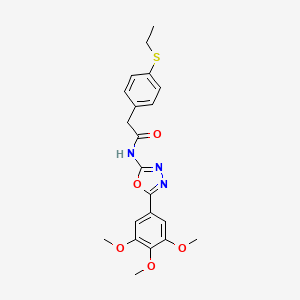

2-(4-(ethylthio)phenyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-(ethylthio)phenyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide is a complex organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of an oxadiazole ring, a phenyl group substituted with an ethylthio group, and a trimethoxyphenyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(ethylthio)phenyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide typically involves multiple steps:

Formation of the Oxadiazole Ring: This step often involves the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

Substitution Reactions:

Coupling Reactions: The final step involves coupling the oxadiazole derivative with the substituted phenyl group using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques like recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom of the ethylthio group, forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the oxadiazole ring or the nitro groups (if present) on the phenyl rings.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

Substitution: Halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., thiols, amines) under appropriate conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced oxadiazole derivatives.

Substitution: Various substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

Synthesis of the Compound

The synthesis of this compound typically involves multi-step organic reactions that incorporate the oxadiazole moiety. The general synthetic route may include:

- Formation of the oxadiazole ring : Using appropriate hydrazones and carboxylic acids.

- Substitution reactions : Involving ethylthio and phenyl groups to achieve the desired structure.

- Purification and characterization : Techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole moiety. For instance:

- A series of oxadiazole derivatives were evaluated for their cytotoxic effects against various cancer cell lines. Compounds similar to 2-(4-(ethylthio)phenyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide showed significant inhibitory activity against breast cancer (MCF-7) and leukemia cell lines (K-562) with IC50 values in the low micromolar range .

Antiviral and Antibacterial Activities

The oxadiazole derivatives have been reported to exhibit antiviral and antibacterial properties:

- Preliminary bioassays indicated that compounds with similar structures demonstrated favorable antiviral activities against tobacco mosaic virus and antibacterial effects against various strains of bacteria .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of these compounds:

| Structural Feature | Effect on Activity |

|---|---|

| Presence of electron-donating groups | Generally enhances activity against cancer cells |

| Substituents on the phenyl rings | Influence solubility and bioavailability |

| Oxadiazole moiety | Essential for biological activity |

Case Studies

Several case studies have been documented regarding the effectiveness of similar compounds:

- Zheng et al. (2023) reported on novel 1,3,4-oxadiazole derivatives that exhibited significant telomerase inhibitory activity against gastric cancer cell lines .

- El-Din et al. (2020) synthesized a series of sulfonamide derivatives with oxadiazole moieties that showed broad-spectrum antiproliferative activity against multiple cancer types .

Mecanismo De Acción

The mechanism of action of 2-(4-(ethylthio)phenyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide involves its interaction with specific molecular targets:

Molecular Targets: Enzymes, receptors, and proteins involved in inflammatory pathways, microbial cell walls, and cancer cell proliferation.

Pathways Involved: Inhibition of enzyme activity, disruption of microbial cell wall synthesis, and induction of apoptosis in cancer cells.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(3,4,5-trimethoxyphenyl)acetamide

- 2-(3,4,5-trimethoxyphenyl)ethanol

- 4-ethylphenol

Uniqueness

2-(4-(ethylthio)phenyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide stands out due to its unique combination of functional groups, which confer distinct electronic properties and biological activities. Its oxadiazole ring and ethylthio substitution make it particularly versatile for various applications compared to its analogs.

Actividad Biológica

The compound 2-(4-(ethylthio)phenyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide is a novel synthetic derivative that incorporates a 1,3,4-oxadiazole moiety, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential as an anticancer agent and other therapeutic properties based on recent research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This structure consists of an ethylthio group linked to a phenyl ring and an oxadiazole ring substituted with a trimethoxyphenyl group. The incorporation of these functional groups is critical for its biological activity.

Biological Activity Overview

-

Antitumor Activity :

- A study highlighted that derivatives of 1,3,4-oxadiazole exhibit significant antitumor properties by targeting various enzymes involved in cancer cell proliferation such as thymidylate synthase and HDAC (histone deacetylases) . The specific compound has shown promising results in inhibiting cancer cell growth in vitro.

- In vitro tests indicated that compounds similar to the target compound demonstrated mean growth inhibitory concentrations (GI50) comparable to established chemotherapeutics like 5-fluorouracil .

-

Mechanism of Action :

- The mechanism by which 1,3,4-oxadiazole derivatives exert their anticancer effects includes the inhibition of key enzymes that facilitate tumor growth and survival. These include actions against telomerase and topoisomerase II . Molecular docking studies suggest strong interactions between the oxadiazole derivatives and these targets.

- Additional Biological Activities :

Case Studies

Several studies have explored the biological activity of related compounds:

- Study on Anticancer Activity : A series of 1,3,4-oxadiazole derivatives were synthesized and tested against various cancer cell lines including MCF-7 (breast cancer) and U-937 (leukemia). Results showed significant cytotoxicity with IC50 values in the micromolar range .

- Mechanistic Insights : Research indicated that certain oxadiazole derivatives could induce apoptosis in cancer cells through upregulation of p53 expression and activation of caspase pathways .

Data Table: Biological Activity Comparison

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 0.65 | Apoptosis induction |

| Compound B | U-937 | 2.41 | Enzyme inhibition |

| Target Compound | MCF-7 | TBD | TBD |

Propiedades

IUPAC Name |

2-(4-ethylsulfanylphenyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O5S/c1-5-30-15-8-6-13(7-9-15)10-18(25)22-21-24-23-20(29-21)14-11-16(26-2)19(28-4)17(12-14)27-3/h6-9,11-12H,5,10H2,1-4H3,(H,22,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRZHMWIRRGWIJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC(=C(C(=C3)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.